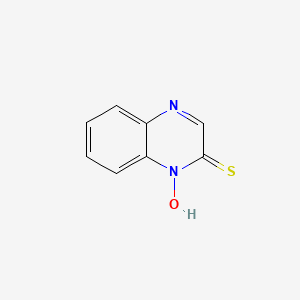

1-Hydroxyquinoxaline-2(1H)-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50473-36-4 |

|---|---|

Molecular Formula |

C8H6N2OS |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-hydroxyquinoxaline-2-thione |

InChI |

InChI=1S/C8H6N2OS/c11-10-7-4-2-1-3-6(7)9-5-8(10)12/h1-5,11H |

InChI Key |

DOVBXTPVKIPZNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=S)N2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hydroxyquinoxaline 2 1h Thione and Its Analogues

Diverse Synthetic Pathways and Reaction Mechanisms

The synthesis of 1-hydroxyquinoxaline-2(1H)-thione typically involves the initial formation of a quinoxalin-2(1H)-one or a quinoxaline-2,3-dione precursor, followed by a thionation step. The initial cyclization is often the most critical step, defining the substitution pattern of the final product.

Multicomponent Reactions and Cyclization Strategies

The classical and most direct route to the quinoxaline (B1680401) ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govmdpi.com For the synthesis of 1-hydroxyquinoxaline-2(1H)-one, the required precursor is an α-keto acid. Catalyst-free condensation of o-phenylenediamines with α-keto acids in water has been shown to be an efficient and environmentally friendly method for producing quinoxalin-2(1H)-ones. organic-chemistry.org

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. mdpi.com While direct MCRs for this compound are not extensively documented, MCRs are widely used to generate highly substituted quinoxaline precursors. For instance, a three-component reaction involving o-phenylenediamines, elemental sulfur, and acetophenones in the presence of a base like piperidine (B6355638) can yield 3-arylquinoxaline-2-thiones. nih.gov This highlights the potential for developing one-pot syntheses that combine cyclization and thionation.

Another advanced cyclization strategy involves the intramolecular cyclization of substituted acetanilides. rsc.org A metal-catalyst-free approach using an oxidative amidation–heterocycloannulation protocol has been reported for the synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanone and o-phenylenediamines. thieme-connect.deresearchgate.net This reaction proceeds efficiently at 75 °C with triethylamine (B128534) as the base, and the mechanism is believed to involve the formation of an imine followed by cyclization. thieme-connect.de

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, α-keto acid | Water, reflux | Quinoxalin-2(1H)-one | High | organic-chemistry.org |

| o-phenylenediamine, 2,2-dibromo-1-phenylethanone | Triethylamine, DMSO, 75 °C | 3-Phenylquinoxalin-2-one | Good | thieme-connect.de |

| o-phenylenediamines, ynones | Metal-free, base-promoted | Substituted quinoxalines | Good | organic-chemistry.org |

Thionation Processes and Selective Functional Group Transformations

Thionation is the key step to convert a quinoxalin-2(1H)-one or a related dione (B5365651) into the desired this compound. Classical thionating agents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent have been successfully employed. acs.orgnih.gov The thionation of 3-alkylquinoxalin-2(1H)-one with phosphorus pentasulfide in refluxing pyridine (B92270) is a known method to produce the corresponding 2(1H)-thione. nih.gov

More recently, novel catalyst-free thionation protocols have been developed. One such method involves the chlorination of quinoxaline-2,3-dione with thionyl chloride to give 2,3-dichloroquinoxaline (B139996). This intermediate is then reacted with a nucleophile (such as an amine or alcohol) and subsequently with a thionation reagent, N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt. nih.govacs.org This sequence allows for the synthesis of various 3-substituted quinoxaline-2(1H)-thiones in excellent yields without the use of harsh reagents or catalysts. nih.govacs.org The final step involves an in-situ rearrangement of a quinoxalin-2-yl cyclohexylcarbamodithioate intermediate. acs.org

| Starting Material | Thionating Agent/Method | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Alkylquinoxalin-2(1H)-one | Phosphorus pentasulfide (P₄S₁₀) | Pyridine, reflux | 3-Alkylquinoxaline-2(1H)-thione | N/A | nih.gov |

| 2-Substituted-3-chloroquinoxaline | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Ethanol (B145695), reflux | 3-Substituted-quinoxaline-2(1H)-thione | 76–93 | nih.govacs.org |

| Quinolizidine alkaloids | Lawesson's reagent (LR) | Toluene, boiling | Thio analogues | Good | nih.gov |

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity is crucial when synthesizing asymmetrically substituted quinoxalines from substituted o-phenylenediamines. The reaction of an unsymmetrical o-phenylenediamine with a 1,2-dicarbonyl compound can lead to a mixture of two regioisomers. The outcome is influenced by the electronic and steric nature of the substituents on the diamine. Generally, electron-donating groups on the phenyl ring of the 1,2-diamine favor product formation, while electron-withdrawing groups can lower the yields. nih.gov

In the synthesis of quinoxalin-2-ones from 4-substituted o-phenylenediamines and 2,2-dibromo-1-arylethanones, the reaction shows high regioselectivity. thieme-connect.de The major product formed indicates that the reaction preferentially proceeds through an imine formation mechanism involving the more nucleophilic amino group, followed by cyclization. thieme-connect.de Hypervalent iodine reagents have also been used to catalyze the annulation between α-iminoethanones and o-phenylenediamines in a highly regioselective manner. acs.org Similarly, Pd-catalyzed regioselective C-H olefination/cyclization sequences have been developed for the synthesis of complex fused quinoxaline systems. nih.gov

Functionalization and Derivatization Strategies

Once the this compound scaffold is formed, further functionalization can be achieved through various reactions, most notably at the nitrogen and oxygen atoms.

N-Alkylation and O-Alkylation Reactions on the Quinoxaline Scaffold

The presence of both a hydroxyl (or its tautomeric amide N-H) and a thione group in this compound offers multiple sites for alkylation. The regioselectivity of N- versus O-alkylation can be controlled by the choice of reagents and reaction conditions.

A study on the related isoquinolin-1-ones demonstrated that N-alkylation is favored when using (hetero)benzyl halides, whereas O-alkylation can be achieved predominantly using Mitsunobu reaction conditions with (hetero)benzylic alcohols. rsc.org Similar principles can be applied to the quinoxaline system. For instance, a one-pot transfer hydrogenation and N-alkylation of quinolines using alcohols mediated by a Pd/C/Zn mixture has been shown to be effective. rsc.org

A novel protocol for synthesizing 3-alkyloxyquinoxaline-2(1H)-thiones starts with 2,3-dichloroquinoxaline, which is first reacted with an alcohol or phenol (B47542) in the presence of a base, followed by thionation. nih.gov This method provides access to a range of O-substituted derivatives. For example, reacting 2,3-dichloroquinoxaline with sodium methoxide (B1231860) followed by the thionation reagent yields 3-methoxyquinoxaline-2(1H)-thione. nih.gov

| Reactant | Alkylating Agent | Conditions | Product Type | Reference |

| 2,3-Dichloroquinoxaline | Alcohols/Phenols, then thionation reagent | K₂CO₃ or NaH, Ethanol, reflux | O-Alkylated quinoxaline-2(1H)-thione | nih.gov |

| Isoquinolin-1-one | (Hetero)benzyl halides | N/A | N-Alkylated isoquinolin-1-one | rsc.org |

| Isoquinolin-1-one | (Hetero)benzylic alcohols | Mitsunobu reaction | O-Alkylated isoquinoline | rsc.org |

| Quinolines | Alcohols | Pd/C/Zn | N-Alkylated tetrahydroquinolines | rsc.org |

Exploration of Substituent Effects on Synthetic Outcomes

The electronic nature of substituents on the quinoxaline ring significantly influences the outcomes of synthetic transformations. In the synthesis of quinoxaline derivatives, electron-donating groups on the precursor o-phenylenediamine generally accelerate the reaction and improve yields, whereas electron-withdrawing groups tend to have the opposite effect. nih.gov

For a series of quinoxaline derivatives evaluated as potential influenza NS1A protein inhibitors, it was found that substitutions at positions 2 and 3 had the most significant impact on biological activity. nih.gov Specifically, bis-2-furyl substitutions were most potent, while replacement with methoxyphenyl or pyridyl groups reduced activity. nih.gov Substitution at position 6 also plays an important role. nih.gov In another study on anticancer quinoxalines, it was noted that unsubstituted aromatic rings led to higher activity, and among substituted derivatives, those with a chloro group were more active than those with bromo or methyl groups. mdpi.com These findings underscore the importance of substituent choice in designing synthetic targets with specific properties.

Green Chemistry Principles Applied to Synthesis of Thione Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds, including quinoxaline derivatives, has become a significant focus of modern chemical research. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, promoting environmental and economic benefits. Key strategies include the use of alternative solvents, energy-efficient reaction conditions, and recyclable catalysts. While specific research on the green synthesis of this compound is limited, the principles applied to the broader quinoxaline and quinoxalinone families provide a clear framework for developing more sustainable synthetic routes.

Solvent-Free and Alternative Solvent Systems

A primary tenet of green chemistry is the reduction or replacement of volatile and toxic organic solvents. Research has demonstrated the successful synthesis of quinoxaline derivatives under solvent-free conditions or in environmentally benign solvents like water and ethanol.

One-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been achieved at room temperature by simply grinding substituted o-phenylenediamine with oxalic acid under solvent-free conditions. ias.ac.in This method offers excellent atom economy and avoids the need for solvents and catalysts. ias.ac.in Similarly, solvent-free synthesis of quinoxalines has been accomplished using recyclable catalysts such as sulfated polyborate, which provides high yields in short reaction times and allows for easy work-up. ias.ac.in

Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Catalyst-free protocols for synthesizing polyfunctionalized quinoxalines have been developed using water as the reaction medium, highlighting a particularly eco-friendly approach. nih.gov Other research has shown that catalysts like p-dodecylbenzensulfonic acid (DBSA), a surfactant-type Brønsted acid, can efficiently promote the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds in water at room temperature.

Ethanol has also been identified as a suitable green solvent. For instance, the nanostructured pyrophosphate Na₂PdP₂O₇ has been used as a highly efficient and reusable heterogeneous catalyst for quinoxaline synthesis in ethanol at ambient temperature, yielding excellent results.

Energy-Efficient Methodologies: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that often leads to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. udayton.eduudayton.edu This technology has been successfully applied to the synthesis of various quinoxaline derivatives, frequently under solvent-free conditions. udayton.edu

Studies have shown that quinoxaline derivatives can be synthesized in as little as five minutes using microwave irradiation without any solvent, offering a significant improvement over traditional methods that require long reaction times and complex catalysts. udayton.edu For example, 2-quinoxalinone-3-hydrazone derivatives were efficiently synthesized using a microwave irradiation technique, demonstrating the method's utility for this class of compounds. nih.gov The primary advantages of this approach include the elimination of hazardous solvents, reduced energy consumption, and faster, cleaner reaction profiles. udayton.eduudayton.edu

Catalyst-Free and Recyclable Catalyst Systems

The development of catalyst-free reactions or the use of non-toxic, reusable catalysts is another cornerstone of green synthesis. Several protocols have been established for quinoxaline synthesis that avoid catalysts altogether, often by using alternative energy sources or benign media like water. nih.gov

Where catalysts are necessary, the focus has shifted to heterogeneous, recyclable options that minimize waste and cost. Iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols represents an eco-friendly method, as it utilizes a non-precious metal and generates water as the only byproduct. nih.gov Other examples include the use of sulfated polyborate ias.ac.in and alumina-supported heteropolyoxometalates, nih.gov which can be recovered and reused multiple times without a significant loss of activity. ias.ac.innih.gov These catalytic systems are not only environmentally friendly but also offer practical advantages such as simplified product purification. nih.gov

One-Pot and Multicomponent Reactions

The following table summarizes various green synthetic methodologies applied to quinoxaline and its derivatives, providing insight into potential applications for thione analogues.

| Methodology | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid | None / Room Temp. | None (Solid Phase) | Good to Very Good | ias.ac.in |

| Microwave-Assisted | Diamines, Dicarbonyls | None / 160°C, 5 min | None | Moderate to High | udayton.edu |

| Aqueous Synthesis | α-Keto Esters, 2-Aminobenzamides | None | Water | High | organic-chemistry.org |

| Reusable Catalyst | o-Phenylenediamines, 1,2-Diketones | Sulfated Polyborate | None | High | ias.ac.in |

| Reusable Catalyst | 1,2-Diamine, 1,2-Dicarbonyl | Na₂PdP₂O₇ | Ethanol | Excellent | |

| One-Pot Synthesis | 2-Nitroanilines, Vicinal Diols | Iron Complex | Toluene | 49-98% | nih.gov |

| One-Pot Synthesis | 2,2-Dibromo-1-arylethanone, Aryl-1,2-diamine | None / Triethylamine | DMSO | Good | thieme-connect.de |

Spectroscopic and Advanced Structural Characterization Techniques for 1 Hydroxyquinoxaline 2 1h Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-hydroxyquinoxaline-2(1H)-thione derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecular skeleton and the chemical environment of individual atoms.

For the parent this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring, typically in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns of these protons (H-5, H-6, H-7, and H-8) would provide detailed information about their electronic environment. The proton of the N-OH group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Similarly, the N-H proton at position 4 would also present as a distinct signal.

In derivatives, such as 3-alkylaminoquinoxaline-2(1H)-thiones, the ¹H NMR spectra show characteristic signals for the alkylamino side chain. For instance, the ¹H NMR spectrum of 3-(benzylamino)quinoxaline-2(1H)-thione displays signals for the methylene (B1212753) protons (CH₂) and the secondary amine proton (NH), in addition to the aromatic protons. soton.ac.uk

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a particularly diagnostic signal, expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm for related thione compounds. soton.ac.uk The carbon atoms of the quinoxaline (B1680401) ring would appear in the aromatic region (δ 110-155 ppm), with their precise shifts influenced by the substituents.

Table 1: Expected ¹H and ¹³C NMR Data for this compound and a Representative Derivative. (Note: Data for the parent compound is predicted based on analogues. Data for the derivative is from published research.)

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| This compound | ¹H | ~14.0 (broad s) | N-OH |

| ~8.0-7.2 (m) | Aromatic-H | ||

| Variable (broad s) | N-H | ||

| ¹³C | ~170 | C=S | |

| ~150-115 | Aromatic-C | ||

| 3-(Benzylamino)quinoxaline-2(1H)-thione soton.ac.uk | ¹H | 14.33 (bs) | NHCS |

| 7.96 (t) | NHCH₂ | ||

| 7.48-7.21 (m) | Aromatic-H | ||

| 4.71 (d) | CH₂ | ||

| ¹³C | 169.0 | C=S | |

| 152.3 | C=N | ||

| 139.7, 136.6, 128.8, 128.0, 127.9, 127.3, 126.4, 125.6, 124.6, 116.2 | Aromatic-C | ||

| 44.9 | NCH₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes. The N-OH stretching vibration is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the quinoxaline ring would also be observed in this region. The C=S stretching vibration, a key feature of the thione tautomer, typically appears in the range of 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region. For related quinoxalinone derivatives, characteristic bands for C=O stretching are observed around 1670 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoxaline system and the thione group. The exact positions and intensities of these bands are influenced by the solvent polarity and the presence of substituents.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound derivatives. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. thermofisher.comnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be prominent. The fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, and SH. The fragmentation of the N-hydroxy group could lead to the loss of an oxygen atom or a hydroxyl radical. In the case of substituted derivatives, the fragmentation of the substituent side chain would also be observed, aiding in its identification. For example, the mass spectra of bromine-substituted quinoxaline derivatives show characteristic (M+2) peaks due to the isotopic abundance of bromine.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound.

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 179.0385 | C₈H₇N₂OS⁺ |

| [M+Na]⁺ | 201.0204 | C₈H₆N₂NaOS⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal structure would confirm the tautomeric form present in the solid state, likely the 2(1H)-thione form. It would reveal the planarity of the quinoxaline ring system and the geometry around the N-hydroxy and thione groups. Intermolecular interactions, such as hydrogen bonding involving the N-OH, N-H, and C=S groups, would be elucidated, providing an understanding of the crystal packing. For instance, the crystal structure of a 2-chloroquinoxaline (B48734) complex revealed a two-dimensional infinite sheet structure stabilized by various interactions. soton.ac.uk

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Behavior and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the stability of the compound. For related heterocyclic compounds, decomposition often occurs in one or more stages, with the initial decomposition temperature being an indicator of thermal stability. nih.gov For some quinoxaline derivatives, decomposition starts around 120°C, while others show excellent thermal stability up to 250°C.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of fusion. The melting point is a crucial physical property for characterizing the purity of the compound. DSC studies on related quinoxaline 1,4-dioxides have been used to determine their enthalpies of formation. researchgate.net

Table 3: Representative Thermal Analysis Data for Quinoxaline Derivatives.

| Compound Type | Technique | Observation | Temperature Range (°C) | Reference |

| Phenyl-substituted triazine heterocycle | TGA | Initial decomposition (T₅%) | 253 | nih.gov |

| Substituted quinoxaline derivative | TGA | Onset of decomposition | ~120-250 | |

| Quinoxaline 1,4-dioxides | DSC | Melting and decomposition | Variable | researchgate.net |

Despite a comprehensive search for scholarly articles and research data, specific information focusing solely on the coordination chemistry of the compound “this compound” as a ligand is not available in the public domain. The existing literature extensively covers the coordination chemistry of related quinoxaline derivatives, such as quinoxalin-2(1H)-one and 8-hydroxyquinoline (B1678124), as well as other heterocyclic thiones. However, detailed studies outlining the synthesis, stoichiometry, geometry, bonding modes, and physicochemical properties of metal complexes formed specifically with this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this particular compound. Constructing the requested article would require speculative data extrapolated from related but structurally different molecules, which would not meet the required standards of scientific accuracy and specificity. Further experimental research on the complexation of this compound with transition metals is needed to provide the data necessary to fulfill this request.

Computational and Theoretical Investigations of 1 Hydroxyquinoxaline 2 1h Thione and Its Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a deep understanding of the behavior of 1-Hydroxyquinoxaline-2(1H)-thione at the atomic level.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. These studies typically involve the optimization of the molecular geometry to find the most stable conformation. Subsequent analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.

For related quinoxaline (B1680401) derivatives, DFT studies have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoxaline ring and the thione group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient regions, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical reactivity and stability; a smaller energy gap suggests higher reactivity. lew.ro

In studies of similar quinoxaline derivatives for applications like corrosion inhibition, the distribution of HOMO and LUMO densities is crucial in understanding the interaction with metal surfaces. researchgate.netresearchgate.net The electron-donating ability is associated with a high HOMO energy, while the electron-accepting ability is linked to a low LUMO energy. For instance, in a theoretical study of 7-R-3-methylquinoxalin-2(1H)-thiones, the HOMO was found to be distributed over the entire molecule, indicating good electron-donating capabilities, which is a desirable trait for corrosion inhibitors. researchgate.netosti.gov

Table 1: Representative Frontier Molecular Orbital Energies for Similar Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxalin-2(1H)-one (QNO) | -6.1381 | -2.2463 | 3.8918 nih.gov |

| 3-Methylquinoxalin-2(1H)-one (QNOM) | -5.98 | -1.95 | 4.03 |

| 7-Methyl-3-methylquinoxalin-2(1H)-thione | -5.87 | -2.12 | 3.75 |

Note: The values presented are for illustrative purposes based on similar compounds and may not represent the exact values for this compound.

Prediction of Reactivity Descriptors and Global Chemical Reactivity

Beyond frontier orbitals, DFT calculations can provide a suite of global chemical reactivity descriptors. These parameters, derived from the conceptual DFT framework, offer a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting how this compound will behave in different chemical environments. For example, a high electrophilicity index suggests the molecule will readily accept electrons, making it a good candidate for reactions with nucleophiles. In the context of corrosion inhibition, a low chemical hardness and high softness are often associated with higher inhibition efficiency, as they facilitate the molecule's adsorption onto a metal surface. researchgate.net

Theoretical studies on quinoxaline derivatives have successfully correlated these calculated parameters with experimentally observed activities, such as their performance as corrosion inhibitors. researchgate.netresearchgate.netosti.gov

Table 2: Calculated Global Reactivity Descriptors for a Representative Quinoxaline Derivative

| Parameter | Value |

| Ionization Potential (I) | 6.1381 eV |

| Electron Affinity (A) | 2.2463 eV |

| Electronegativity (χ) | 4.1922 eV |

| Chemical Hardness (η) | 1.9459 eV |

| Chemical Softness (S) | 0.5139 eV⁻¹ |

| Electrophilicity Index (ω) | 4.5193 eV |

Note: These values are based on the HOMO and LUMO energies of Quinoxalin-2(1H)-one and are for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model complex processes that are often difficult to probe experimentally.

Modeling of Adsorption Mechanisms and Surface Interactions

A significant application of MD simulations for compounds like this compound is in the study of their adsorption onto surfaces, a critical process in applications such as corrosion inhibition and catalysis. MD simulations can model the orientation and interaction of the molecule with a metal surface, providing a dynamic picture of the formation of a protective film. researchgate.net

For similar quinoxaline derivatives studied as corrosion inhibitors, MD simulations have revealed that the molecules tend to adsorb in a planar orientation on the metal surface. This flat adsorption maximizes the contact area and facilitates strong interaction between the molecule's π-electrons and the vacant d-orbitals of the metal. researchgate.net The simulations can also identify the specific atoms or functional groups that are most involved in the adsorption process. In the case of this compound, the nitrogen and sulfur atoms, along with the aromatic ring, are expected to be the primary sites of interaction. researchgate.netosti.gov

Analysis of Intermolecular Interactions and Dynamic Behavior

MD simulations are also adept at characterizing the intermolecular interactions between molecules of this compound and with solvent molecules. These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and π-π stacking, which govern the compound's solubility, aggregation, and crystal packing.

By analyzing the radial distribution functions (RDFs) from MD simulations, it is possible to determine the average distance and coordination number between different atomic species, providing a statistical description of the local molecular environment. researchgate.net This information is crucial for understanding the condensed-phase behavior of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. Once a reliable QSPR model is developed, it can be used to predict the properties of new, untested compounds, thereby accelerating the discovery and design of molecules with desired characteristics.

For a class of compounds like quinoxaline derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or biological activity based on a set of calculated molecular descriptors. These descriptors can range from simple constitutional indices (e.g., molecular weight, number of heteroatoms) to more complex 3D descriptors derived from the molecule's conformation.

While specific QSPR models for this compound are not extensively reported, the principles of QSPR are broadly applicable. By compiling a dataset of related quinoxaline compounds with known properties, a statistically robust model could be constructed. Such a model would be a valuable tool for predicting the properties of novel this compound derivatives, guiding synthetic efforts towards molecules with optimized performance for specific applications.

Theoretical Prediction of Spectroscopic Properties and Experimental Validation

The spectroscopic characteristics of this compound are of significant interest for its unambiguous identification and for understanding its electronic structure. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic data such as vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions, when compared with experimental findings, provide a robust validation of the molecular structure and a deeper insight into its properties.

A critical aspect of studying this compound is its potential for tautomerism. It can exist in equilibrium with its tautomeric form, 2-hydroxyquinoxaline (B48720). Computational studies are crucial in determining the most stable tautomer and how each form would manifest spectroscopically. Research on the closely related compound, 2-hydroxyquinoxaline, has demonstrated that the keto form is the most stable, a finding established through DFT calculations at the B3LYP/6-311G(d) level of theory. sci-hub.se These theoretical investigations lay the groundwork for interpreting the experimental spectra of quinoxaline derivatives.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of the vibrational frequencies and intensities provide a complete vibrational spectrum that can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman data. For the related 2-hydroxyquinoxaline, a good agreement between the calculated and experimental vibrational frequencies has been achieved, with scaling factors applied to the theoretical data to account for anharmonicity and the limitations of the computational method. sci-hub.se

For this compound, the presence of the thiocarbonyl group (C=S) is a key distinguishing feature. The theoretical vibrational spectrum is expected to show a characteristic C=S stretching frequency. In similar thione-containing heterocyclic compounds, this stretching vibration is typically observed in the region of 1100-1200 cm⁻¹. The N-H and O-H stretching frequencies are also important diagnostic bands, which would be sensitive to hydrogen bonding interactions in the solid state.

Table 1: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of 2-Hydroxyquinoxaline (a Tautomer of this compound)

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | ~3400-3500 | ~3100-3300 (broad) |

| C=O stretch | ~1700-1750 | ~1650-1680 |

| C-N stretch | ~1300-1400 | ~1350-1450 |

| C-H stretch (aromatic) | ~3000-3100 | ~3050-3150 |

Note: The data presented is for the tautomeric form, 2-hydroxyquinoxaline, and serves as a reference for the expected vibrational modes. sci-hub.se The discrepancy between calculated and experimental values for N-H and C=O stretching is often attributed to intermolecular hydrogen bonding in the solid state, which is not always fully accounted for in gas-phase theoretical calculations.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information on the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. The predicted spectrum can then be compared with the experimental UV-Vis spectrum recorded in different solvents to validate the theoretical model. For the related 2-hydroxyquinoxaline, the calculated electronic spectrum has shown good correlation with experimental data. sci-hub.se

The electronic transitions in this compound are expected to involve the π-systems of the quinoxaline ring and the n→π* and π→π* transitions associated with the C=S and N-OH groups. The presence of the sulfur atom, which is more polarizable than oxygen, is anticipated to cause a red shift (bathochromic shift) in the absorption maxima compared to its oxo-analogue. rsc.org

Table 2: Predicted Electronic Absorption Data for 2-Hydroxyquinoxaline (a Tautomer of this compound)

| Transition | Calculated λmax (nm) | Experimental λmax (nm) |

| π→π | ~320-340 | ~330-350 |

| n→π | ~270-290 | ~280-300 |

Note: This data for the tautomer 2-hydroxyquinoxaline provides a baseline for the electronic transitions. sci-hub.se The actual absorption maxima for this compound would be influenced by the thione group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the assignment of signals and confirm the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring, as well as signals for the N-H and O-H protons. The chemical shifts of these labile protons can be highly dependent on the solvent and concentration. The ¹³C NMR spectrum would provide key information on the carbon skeleton, with the chemical shift of the C=S carbon being particularly diagnostic, typically appearing significantly downfield.

Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Hydroxyquinoxaline (a Tautomer of this compound)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| N-H | ~11.0-12.0 | ~11.5 |

| Aromatic Protons | ~7.0-8.5 | ~7.2-8.3 |

| ¹³C NMR | ||

| C=O | ~155-165 | ~160 |

| Aromatic Carbons | ~115-140 | ~117-138 |

Note: The presented data is for the tautomer 2-hydroxyquinoxaline. sci-hub.se The chemical shifts for this compound, particularly for the carbon atom of the C=S group, would differ.

Mechanistic Studies and Advanced Applications of 1 Hydroxyquinoxaline 2 1h Thione in Specialized Fields

Corrosion Inhibition Mechanisms and Adsorption Behavior on Metal Surfaces

The protective properties of organic molecules against metal corrosion are often attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process. For quinoxaline (B1680401) derivatives, this inhibition is a subject of detailed study, with insights into their adsorption behavior and the nature of the protective film.

Electrochemical Adsorption Models and Isotherm Analysis (e.g., Langmuir Isotherm)

The adsorption of quinoxaline-based inhibitors on metal surfaces, such as mild steel in acidic media, is a key aspect of their corrosion inhibition mechanism. The interaction between the inhibitor molecules and the metal surface can be understood through various adsorption isotherms, with the Langmuir isotherm being a frequently applied model. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Studies on quinoxaline derivatives, such as (E)-3-(5-bromo-2-hydroxystyryl)quinoxalin-2(1H)-one and (E)-3-(5-fluoro-2-hydroxystyryl)quinoxalin-2(1H)-one, have demonstrated that their adsorption behavior on mild steel in a 1 M HCl solution is well-described by the Langmuir adsorption isotherm. This indicates that the inhibitor molecules form a uniform layer on the steel surface. The effectiveness of these inhibitors increases with their concentration, a hallmark of surface adsorption phenomena. The thermodynamic parameters associated with the adsorption process can also be calculated to determine the spontaneity and strength of the adsorption.

The following table summarizes typical data obtained from such studies on related quinoxaline derivatives:

| Inhibitor Concentration (M) | Surface Coverage (θ) | Inhibition Efficiency (%) |

| 1 x 10⁻⁶ | 0.35 | 35 |

| 1 x 10⁻⁵ | 0.65 | 65 |

| 1 x 10⁻⁴ | 0.85 | 85 |

| 1 x 10⁻³ | 0.95 | 95 |

Note: This data is representative and based on studies of similar quinoxaline derivatives.

These studies often employ electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's performance. The data from these techniques are then fitted to various isotherm models to understand the adsorption mechanism.

Surface Science Investigations (e.g., Scanning Electron Microscopy analysis of protective films)

To visually confirm the formation of a protective layer and to analyze the surface morphology of the metal in the presence and absence of the inhibitor, surface-sensitive techniques like Scanning Electron Microscopy (SEM) are invaluable. In studies involving quinoxaline derivatives, SEM analysis of mild steel samples immersed in acidic solutions without an inhibitor typically reveals a rough and damaged surface, characteristic of significant corrosion.

Conversely, when a quinoxaline-based inhibitor is added to the corrosive medium, the SEM micrographs show a much smoother surface, indicating the formation of a protective film that shields the metal from the aggressive environment. This film is a result of the adsorption of the inhibitor molecules onto the metal surface. Energy-dispersive X-ray spectroscopy (EDX) can be used in conjunction with SEM to provide elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule in the protective layer.

Roles in Materials Science and Luminescent Applications

The inherent electronic and photophysical properties of the quinoxaline core make it a promising candidate for the development of advanced materials, particularly those with luminescent or optoelectronic functionalities.

Photophysical Properties and Emission Characteristics

Quinoxaline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence, which are highly dependent on their molecular structure and the surrounding environment. The introduction of a hydroxyl group and a thione group at the 1 and 2 positions of the quinoxaline ring, as in 1-Hydroxyquinoxaline-2(1H)-thione, is expected to significantly influence its electronic transitions and, consequently, its emission characteristics.

Research on related quinoxalin-2(1H)-one derivatives has shown that they can serve as promising electron-withdrawing substituents in the design of push-pull chromophores. mdpi.com These systems can exhibit tunable emission properties, making them suitable for various applications in materials science. mdpi.com The emission wavelengths can be modulated by altering the substituent groups on the quinoxaline ring. For instance, a multifunctional luminescent material based on quinoxaline and triphenylamine (B166846) groups displayed polymorph-dependent emission, with colors ranging from green to red. rsc.org

Integration into Functional Materials Systems

The promising photophysical properties of quinoxaline derivatives have led to their integration into various functional material systems. A significant area of application is in organic light-emitting diodes (OLEDs). Materials based on quinoxaline have been utilized as emitters in the emissive layer of OLED devices, demonstrating good electroluminescence performance. rsc.org

The development of multifunctional materials that exhibit properties like aggregation-induced emission (AIE) and mechanochromic luminescence is another exciting avenue. rsc.org Quinoxaline-based compounds have been shown to display such characteristics, where their emission color can be altered by mechanical stimuli like grinding. rsc.org This opens up possibilities for their use in sensors and smart materials.

Mechanistic Biological Target Interaction Studies (In Vitro Focus)

While the biological activities of many quinoxaline derivatives are well-documented, detailed mechanistic studies focusing on the specific molecular targets of this compound are not extensively reported in the available literature. However, the general understanding of how quinoxaline-based compounds interact with biological systems can provide a framework for postulating its potential mechanisms of action.

In vitro studies on various quinoxaline derivatives have revealed a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects. The mechanism of action often involves the interaction of the quinoxaline core with specific enzymes or receptors. For instance, some quinoxaline derivatives have been shown to inhibit protein kinases, topoisomerases, or other enzymes crucial for cellular processes. The planar structure of the quinoxaline ring allows it to intercalate into DNA or bind to the active sites of enzymes.

Further in vitro studies would be necessary to identify the specific biological targets of this compound and to elucidate the precise molecular interactions that underpin its biological effects. Techniques such as enzyme inhibition assays, receptor binding studies, and cellular thermal shift assays could be employed to achieve this.

Enzyme Inhibition Mechanisms (e.g., Metallo-β-Lactamase, Cyclooxygenase-2, Lactate Dehydrogenase A, Vascular Endothelial Growth Factor Receptor 2)

The structural motif of quinoxaline is a key feature in the design of various enzyme inhibitors. Although specific inhibitory data for this compound against the listed enzymes is not extensively documented, studies on analogous compounds and related quinoxaline derivatives provide valuable insights into their potential mechanisms of action.

Metallo-β-Lactamase (MBL) Inhibition:

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), has spurred the search for effective inhibitors. rsc.org While direct studies on this compound are not available, research on the closely related 1-hydroxypyridine-2(1H)-thione scaffold has shown significant promise. For instance, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid has been identified as a potent inhibitor of VIM-2, a common MBL, with a reported inhibition constant (Ki) of 13 nM. nih.govnih.gov Molecular modeling suggests that the hydroxypyridinethione core acts as a zinc-chelating group, interacting with the dinuclear zinc center essential for the catalytic activity of MBLs. nih.gov This interaction likely disrupts the enzyme's ability to hydrolyze the β-lactam ring of antibiotics, thereby restoring their efficacy. nih.govnih.gov The low cytotoxicity of some of these derivatives makes them promising candidates for further development in combination therapies against resistant bacterial infections. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a therapeutic goal for anti-inflammatory drugs. nih.gov While direct screening of this compound as a COX-2 inhibitor is not reported, quinoxalinone derivatives have been investigated for their anti-inflammatory properties. Some Schiff's bases incorporating a quinoxalin-2(1H)-one scaffold have been synthesized and evaluated as COX-2 inhibitors. nih.gov The inhibitory activity of these compounds appears to be influenced by the nature of the substituents on the quinoxaline ring system. nih.gov The general mechanism of COX-2 inhibitors involves blocking the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. sigmaaldrich.comabcam.com

Lactate Dehydrogenase A (LDHA) Inhibition:

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.govnih.gov Inhibition of LDHA is therefore being explored as a potential anti-cancer strategy. nih.gov Studies on quinoxalin-2(1H)-one derivatives have shown that certain compounds can act as inhibitors of LDHA. nih.gov For example, some quinoxalinone Schiff's bases have demonstrated inhibitory activity against LDHA. nih.gov The mechanism of these inhibitors likely involves binding to the enzyme, which can lead to reduced ATP levels, increased oxidative stress, and ultimately cell death in cancer cells that are highly dependent on glycolysis. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Consequently, VEGFR-2 is a major target for anti-cancer drug development. nih.govnih.govrsc.org Several studies have focused on quinoxalin-2(1H)-one derivatives as potential VEGFR-2 inhibitors. nih.govnih.govresearchgate.net Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. nih.gov This binding is thought to be stabilized by hydrogen bonds and other interactions with key amino acid residues in the active site, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that lead to angiogenesis. nih.gov

Receptor Binding Affinity and Ligand-Target Interactions

The binding affinity of a ligand to its target receptor is a critical determinant of its biological activity. For quinoxaline derivatives, this is often studied through computational methods like molecular docking, which predicts the preferred binding poses and interaction energies.

Molecular docking studies of quinoxalin-2(1H)-one derivatives targeting VEGFR-2 have revealed specific ligand-target interactions. nih.govresearchgate.net These studies indicate that the quinoxaline scaffold can fit into the hydrophobic pocket of the ATP-binding site. The nitrogen atoms of the quinoxaline ring, along with other functional groups, can form hydrogen bonds with key amino acid residues such as Cys919 and Asp1046 in the hinge region of the receptor. These interactions are crucial for stabilizing the ligand-receptor complex and are a common feature of many known VEGFR-2 inhibitors. The specific substitutions on the quinoxaline ring significantly influence the binding affinity and selectivity.

While specific data for this compound is lacking, the principles of ligand-receptor interactions observed for related quinoxalinones provide a framework for predicting its potential binding modes. The presence of the hydroxyl and thione groups would likely introduce additional hydrogen bonding and metal-chelating opportunities, potentially influencing its binding affinity and selectivity for various receptors.

Catalytic Applications and Reaction Optimization Utilizing this compound and Its Derivatives

Beyond their biological applications, quinoxaline derivatives are also finding use in the field of catalysis. The unique electronic and structural properties of the quinoxaline ring system make it an interesting scaffold for designing new catalysts and optimizing chemical reactions.

Recent research has explored catalyst-free methods for the synthesis of quinoxaline-2(1H)-thione derivatives. nih.gov One such protocol describes a one-pot synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones from the readily available quinoxaline-2,3-dione. nih.gov This method involves a chlorination step followed by reaction with nucleophiles and a novel thionation process. The advantages of this catalyst-free approach include operational simplicity, high yields, and the use of readily available reagents without the production of unpleasant odors. nih.gov Such optimized reaction pathways are crucial for the sustainable and large-scale production of these compounds for further investigation and application. The development of such synthetic methods is integral to exploring the full potential of this compound and its derivatives in various fields.

Future Perspectives and Emerging Research Avenues for 1 Hydroxyquinoxaline 2 1h Thione

Paving New Synthetic Pathways for Enhanced Structural Diversity

The future development of 1-hydroxyquinoxaline-2(1H)-thione and its derivatives is intrinsically linked to the innovation of synthetic methodologies that allow for greater structural diversification. While established methods for the synthesis of quinoxaline (B1680401) cores exist, often involving the condensation of o-phenylenediamines with α-dicarbonyl compounds, there is a continuous drive towards more efficient, sustainable, and versatile strategies. nih.gov

Future synthetic endeavors will likely focus on the late-stage functionalization of the this compound scaffold. This approach allows for the introduction of a wide array of chemical moieties at various positions on the quinoxaline ring system, leading to a library of derivatives with tailored properties. Techniques such as C-H functionalization, which has been successfully applied to quinoxalin-2(1H)-ones, could be adapted to introduce alkyl, aryl, and other functional groups directly onto the carbocyclic and heterocyclic rings of the target molecule. nih.govchim.itrsc.orgrsc.org The development of photocatalytic and electrochemical methods for these transformations is a particularly promising avenue, offering milder reaction conditions and enhanced selectivity. rsc.orgrsc.org

Moreover, the exploration of multicomponent reactions (MCRs) presents a powerful tool for the one-pot synthesis of complex this compound analogues. nih.gov MCRs offer significant advantages in terms of atom economy, reduced waste generation, and the ability to rapidly generate diverse molecular architectures from simple starting materials. Future research could focus on designing novel MCRs that incorporate the this compound precursor or build the scaffold in a single, efficient step.

A key area of development will be the synthesis of unsymmetrically substituted quinoxaline derivatives, which have shown significant potential in various applications. researchgate.net This requires regioselective synthetic methods that can differentiate between the various positions on the quinoxaline ring. The use of advanced catalytic systems, including transition metal catalysts and organocatalysts, will be instrumental in achieving this goal.

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Late-Stage Functionalization | Access to diverse derivatives from a common intermediate. | Development of regioselective C-H functionalization methods. |

| Multicomponent Reactions | High atom economy, reduced waste, and rapid generation of complexity. | Design of novel MCRs for the one-pot synthesis of complex analogues. |

| Photocatalytic/Electrochemical Methods | Mild reaction conditions and enhanced selectivity. | Application to the synthesis of this compound derivatives. |

| Asymmetric Synthesis | Access to chiral derivatives with specific biological activities. | Development of enantioselective methods for the synthesis of chiral quinoxaline thiones. |

Harnessing Computational Power for Predictive Modeling and Rational Design

The integration of advanced computational approaches is set to revolutionize the design and development of novel this compound derivatives. In silico techniques such as molecular docking, quantum mechanics (QM) calculations, and quantitative structure-activity relationship (QSAR) studies can provide invaluable insights into the structure-property relationships of these compounds, thereby guiding synthetic efforts and accelerating the discovery process. nih.govnih.govnih.gov

Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. nih.gov This is particularly relevant for the design of new therapeutic agents, where understanding the molecular basis of drug-receptor interactions is crucial. By screening virtual libraries of compounds, researchers can identify promising candidates for further experimental investigation, saving significant time and resources.

Density Functional Theory (DFT) calculations can provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov This information can be used to predict the compound's stability, reactivity towards different reagents, and its potential for various applications, such as in electronic materials or as a sensor.

QSAR modeling can be used to establish a mathematical relationship between the chemical structure of this compound derivatives and their observed biological activity or physicochemical properties. nih.gov These models can then be used to predict the properties of newly designed compounds, allowing for the rational design of molecules with enhanced activity or desired characteristics.

| Computational Approach | Application in this compound Research | Expected Outcome |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. | Identification of potential therapeutic targets and lead compounds. |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. | Understanding of chemical reactivity and prediction of material properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity and physicochemical properties. | Rational design of derivatives with optimized properties. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and conformational flexibility of the molecule. | Understanding of the compound's behavior in a biological environment. |

Expanding the Horizon: New Non-Clinical Application Domains

Beyond its potential in the clinical realm, this compound and its derivatives hold promise in a variety of non-clinical application domains. The unique photophysical and electronic properties of the quinoxaline scaffold, coupled with the reactivity of the thione group, make these compounds attractive candidates for development in materials science, sensing, and agrochemicals. nih.govresearchgate.netrsc.org

In the field of materials science , quinoxaline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and as components of functional polymers. researchgate.net The this compound core could be functionalized with various chromophores and electroactive groups to tune its photophysical properties and create novel materials with tailored characteristics for these applications.

The development of chemosensors for the detection of specific ions or molecules is another promising area of research. The thione group in this compound can act as a binding site for metal ions, and the quinoxaline ring can be modified to enhance selectivity and sensitivity. rsc.org The development of colorimetric or fluorescent sensors based on this scaffold could have applications in environmental monitoring and industrial process control.

In the agrochemical sector, quinoxaline derivatives have shown potential as herbicides, fungicides, and insecticides. nih.gov The this compound scaffold could be explored as a new pharmacophore for the development of next-generation crop protection agents with improved efficacy and reduced environmental impact.

| Application Domain | Potential Role of this compound | Research Direction |

| Materials Science | Building block for organic electronic materials (OLEDs, solar cells). | Synthesis of functionalized derivatives with tailored photophysical properties. |

| Chemosensors | Recognition unit for the detection of metal ions or small molecules. | Design of selective and sensitive colorimetric or fluorescent probes. |

| Agrochemicals | Core scaffold for the development of new pesticides. | Investigation of herbicidal, fungicidal, and insecticidal activities of derivatives. |

Bridging Disciplines: Interdisciplinary Research with Quinoxaline and Quinoline (B57606) Frameworks

The structural relationship between quinoxaline and quinoline, where a nitrogen atom replaces a carbon atom in the heterocyclic ring, provides a fertile ground for interdisciplinary research. researchgate.net This concept of bioisosteric replacement, where one functional group is exchanged for another with similar physical or chemical properties, is a powerful strategy in drug design and materials science. nih.govcambridgemedchemconsulting.com

Future research will likely involve comparative studies of this compound and its corresponding quinoline analogue, 1-hydroxyquinoline-2(1H)-thione. Such studies could elucidate the impact of the additional nitrogen atom on the compound's biological activity, physicochemical properties, and potential applications. This could lead to the development of new compounds with improved efficacy or novel properties.

The synthesis of hybrid molecules that incorporate both quinoxaline and quinoline moieties is another exciting avenue of research. ijpsjournal.comsemanticscholar.orgrsc.org These hybrid structures could exhibit synergistic effects, combining the desirable properties of both scaffolds to create novel compounds with enhanced performance in various applications. For example, a hybrid molecule could be designed to target multiple biological pathways simultaneously, leading to a more effective therapeutic agent.

Furthermore, interdisciplinary collaborations between chemists, biologists, materials scientists, and computational scientists will be crucial for unlocking the full potential of this compound and its related frameworks. By combining their expertise, these researchers can accelerate the pace of discovery and translate fundamental research into practical applications.

| Interdisciplinary Approach | Rationale | Potential Outcome |

| Comparative Studies with Quinoline Analogues | Elucidate the effect of bioisosteric replacement on properties. | Development of new compounds with improved efficacy and novel properties. |

| Synthesis of Quinoxaline-Quinoline Hybrids | Combine the desirable properties of both scaffolds for synergistic effects. | Creation of novel compounds with enhanced performance in various applications. |

| Collaborative Research | Leverage expertise from multiple disciplines to accelerate discovery. | Translation of fundamental research into practical applications. |

Q & A

Q. Table 1: Key Crystallographic Parameters for Pyrazine-2(1H)-thione (Analog)

| Parameter | Value |

|---|---|

| Space group | (monoclinic) |

| Unit cell (Å, °) | , , , |

| -factor | 0.031 () |

| Dominant H-bonds | N–H⋯N (2.89 Å), C–H⋯S (3.72 Å) |

| Hirshfeld Contributions | C–H⋯S (36.8%), N–H⋯N (13.8%) |

| Source: |

Q. Table 2: Optimized S-Alkylation Conditions

| Condition | Effect on Yield |

|---|---|

| Ethanol, 78°C | 85–92% |

| Triethylamine | ↑ Selectivity |

| Acrylate Electrophile | 90% S-Regioselectivity |

| Source: |

Guidance for Research Design

- PICO Framework : Define Population (e.g., quinoxaline derivatives), Intervention (synthetic modification), Comparison (unsubstituted analogs), Outcome (bioactivity/thermal stability).

- FINER Criteria : Ensure questions are Feasible (e.g., access to XRD), Novel (e.g., unexplored S-functionalization), and Relevant (e.g., antibiotic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.